3-Bromo-5-cyclopropoxypyridin-2-amine
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Overview
Description
3-Bromo-5-cyclopropoxypyridin-2-amine is a chemical compound with the molecular formula C8H9BrN2O. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-cyclopropoxypyridin-2-amine typically involves the bromination of 5-cyclopropoxypyridin-2-amine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-cyclopropoxypyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, although specific conditions for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically require a polar aprotic solvent like dimethylformamide (DMF) and may be catalyzed by transition metals such as palladium.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products can include hydroxylated or dehydrogenated derivatives of the original compound.
Scientific Research Applications
3-Bromo-5-cyclopropoxypyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-cyclopropoxypyridin-2-amine is not well-documented. as a derivative of pyridine, it is likely to interact with various biological targets, including enzymes and receptors. The bromine atom may facilitate binding to specific sites on these targets, enhancing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-chloropyridin-2-amine: This compound is similar in structure but has a chlorine atom instead of a cyclopropoxy group.
3-Bromo-5-cyclopropylpyridin-2-amine: This compound has a cyclopropyl group instead of a cyclopropoxy group.
Uniqueness
3-Bromo-5-cyclopropoxypyridin-2-amine is unique due to the presence of the cyclopropoxy group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials .
Properties
Molecular Formula |
C8H9BrN2O |
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Molecular Weight |
229.07 g/mol |
IUPAC Name |
3-bromo-5-cyclopropyloxypyridin-2-amine |
InChI |
InChI=1S/C8H9BrN2O/c9-7-3-6(4-11-8(7)10)12-5-1-2-5/h3-5H,1-2H2,(H2,10,11) |
InChI Key |
MRALGHCJZSIPTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(N=C2)N)Br |
Origin of Product |
United States |
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